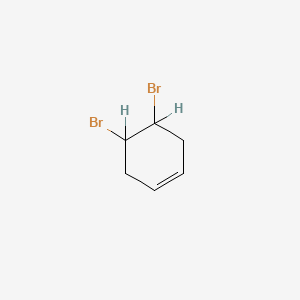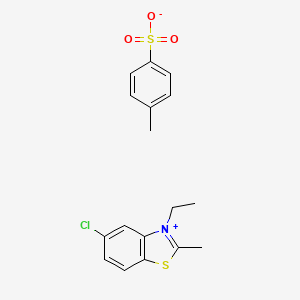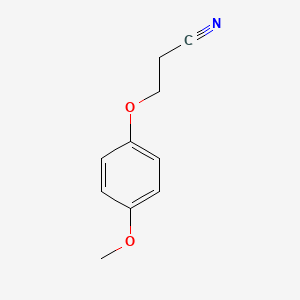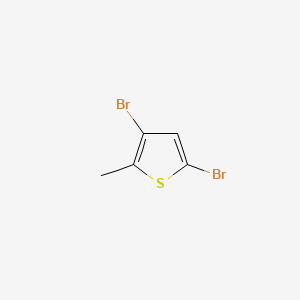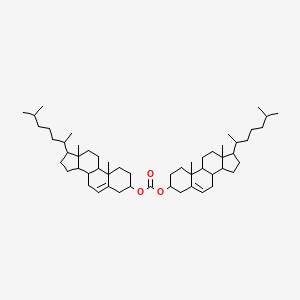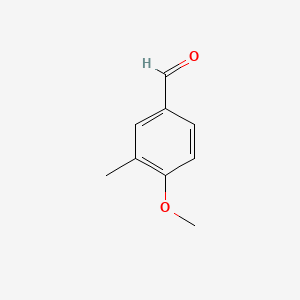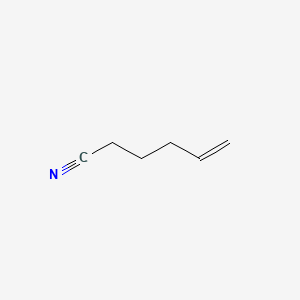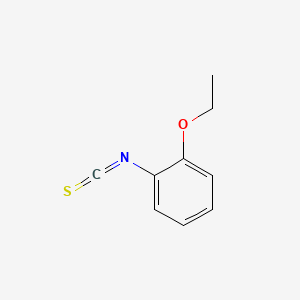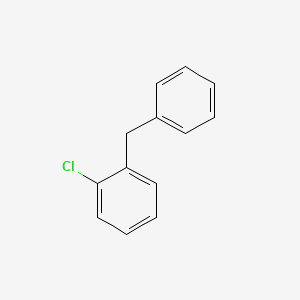
2,6-Dimethyl-1H-indole
説明
2,6-Dimethyl-1H-indole is a chemical compound with the molecular formula C10H11N . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, with two methyl groups attached at the 2nd and 6th positions of the indole ring . The molecular weight of this compound is 145.2010 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of chemical reactions. These include electrophilic substitution, nucleophilic substitution, and oxidation .科学的研究の応用
Synthesis and Biological Activity
- Indole derivatives, including those related to 2,6-Dimethyl-1H-indole, are key components of many natural and synthetic compounds with significant biological activity. Research has led to the synthesis of new derivatives through various chemical reactions, revealing potential biological activities such as acting as enzyme inhibitors and treatment options for phobic disorders (Avdeenko, Konovalova, & Yakymenko, 2020).
Synthetic Methodologies
- The synthesis and functionalization of indoles, a group to which this compound belongs, have been extensively studied. Palladium-catalyzed reactions have become a significant method for creating complex indole molecules, offering a wide range of functionalities applicable to complex molecular structures (Cacchi & Fabrizi, 2005).
Spectroscopic and Computational Analysis
- Experimental and computational investigations on new indole derivatives have been conducted, combining spectroscopic techniques and computational methods such as Density Functional Theory (DFT) to analyze the structures and properties of these molecules. This research provides insights into the stability, molecular interactions, and potential applications of indole derivatives (Tariq et al., 2020).
Catalytic Processes
- Research on platinum-catalyzed intramolecular alkylation of indoles has demonstrated the versatility of catalytic processes in synthesizing complex indolic structures, offering efficient pathways to create biologically active molecules (Liu et al., 2004).
Antioxidant Properties
- Indole and its derivatives, including alkyl-substituted ones, have been evaluated for their antioxidant properties, showing protective effects against radical-induced oxidation in biological systems. Such studies highlight the potential of indole derivatives in developing therapeutic agents (Zhao & Liu, 2009).
Chemical Synthesis of Complex Molecules
- The Fischer Indolization process under green conditions using Deep Eutectic Solvents has been explored to prepare complex indole derivatives. This method provides an environmentally friendly approach to synthesize intricate polycyclic indole derivatives, expanding the scope of indole chemistry (Kotha & Chakkapalli, 2017).
Fluorescent Probes
- Indole-based compounds have been developed as fluorescent probes for imaging applications, demonstrating their utility in sensing and imaging biological and chemical processes. These probes offer high sensitivity, selectivity, and the ability to monitor pH fluctuations in living cells (Niu et al., 2016).
Safety and Hazards
特性
IUPAC Name |
2,6-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-9-6-8(2)11-10(9)5-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEOPBYBMLADDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205031 | |
| Record name | 1H-Indole, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5649-36-5 | |
| Record name | 2,6-Dimethylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005649365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIMETHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ8N1A5SOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




